

A Head-to-Head Comparison: AWT020 and Pembrolizumab in Cancer Immunotherapy

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In the rapidly evolving landscape of cancer immunotherapy, the blockade of the PD-1/PD-L1 axis has become a cornerstone of treatment for a multitude of malignancies. Pembrolizumab (Keytruda®), a humanized monoclonal antibody targeting PD-1, has established itself as a standard-of-care in numerous cancer types.[1][2][3] This guide provides a comparative overview of pembrolizumab and AWT020, a novel investigational agent, offering insights for researchers, scientists, and drug development professionals.

AWT020 is a first-in-class bifunctional fusion protein that combines a humanized anti-PD-1 nanobody with an engineered, variant form of Interleukin-2 (IL-2).[4][5] This innovative design aims to overcome the limitations of existing anti-PD-1 therapies by delivering a dual mechanism of action directly to the tumor microenvironment.[4][6]

Due to the different developmental stages—pembrolizumab being an approved drug with extensive clinical data and AWT020 being in early-phase clinical trials—this comparison will juxtapose the established clinical profile of pembrolizumab with the preclinical and emerging clinical data for AWT020.

Mechanism of Action: A Tale of Two Strategies

Both AWT020 and pembrolizumab target the programmed cell death protein 1 (PD-1) receptor on T-cells, but their mechanisms diverge significantly beyond this initial step.

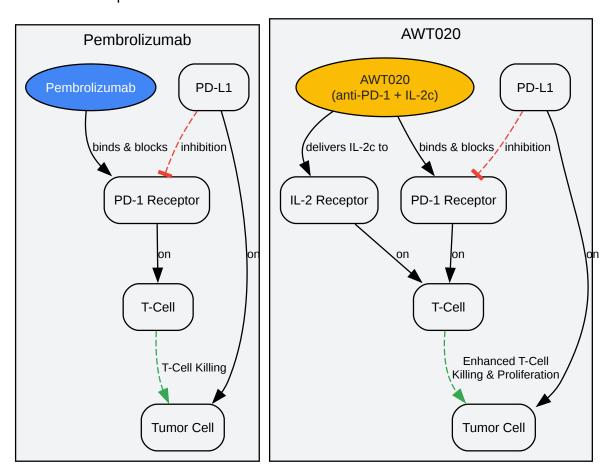
Pembrolizumab is a monoclonal antibody that binds to the PD-1 receptor, blocking its interaction with its ligands, PD-L1 and PD-L2.[7][8] This action releases the "brakes" on the



immune system, restoring the ability of T-cells to recognize and attack cancer cells.[7][8]

AWT020 employs a dual-targeting strategy. The anti-PD-1 component, a nanobody, not only blocks the PD-1/PD-L1 interaction but also serves as a targeting moiety to deliver an engineered IL-2 mutein (IL-2c) directly to PD-1-expressing tumor-infiltrating lymphocytes (TILs). [4][5][9] This IL-2c is designed to have no binding to the IL-2 receptor alpha subunit (IL-2Rα or CD25), which is abundant on regulatory T-cells (Tregs), and an attenuated affinity for the IL-2 receptor beta and gamma complex (IL-2Rβγ).[4][6][9] This engineering aims to preferentially stimulate and expand effector T-cells and CD8+ T-cells within the tumor, while minimizing the systemic toxicities and the expansion of immunosuppressive Tregs associated with high-dose IL-2 therapy.[4][6][10]

Comparative Mechanism of Action: AWT020 vs. Pembrolizumab



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Diagram 1: Comparative Mechanism of Action

Preclinical and Clinical Data: A Side-by-Side Look

Direct head-to-head clinical trial data for AWT020 and pembrolizumab is not available. The following tables summarize the available data for each compound, highlighting the different nature of the evidence.

AWT020: Preclinical Efficacy and Early Clinical Safety

The preclinical efficacy of AWT020 has been evaluated using its mouse surrogate, mAWT020, in various syngeneic tumor models.[4][9][11] A first-in-human Phase 1 trial (NCT06092580) is currently evaluating the safety and preliminary efficacy of AWT020 in patients with advanced cancers.[12][13][14]

Table 1: Summary of Preclinical Efficacy of mAWT020

Experiment	Model	Comparator(s)	Key Findings	Reference
Tumor Growth Inhibition	MC38 (colon carcinoma)	anti-mPD-1	100% complete response with a single 0.3 mg/kg dose of mAWT020.	[11]
Tumor Growth Inhibition	CT26 (colon carcinoma)	anti-mPD-1, IL-2, combination	mAWT020 demonstrated markedly enhanced anti- tumor efficacy. 70% complete response.	[4][11]
Tumor Growth Inhibition	B16F10 (melanoma, PD- 1 resistant)	anti-mPD-1	>90% tumor growth inhibition with mAWT020.	[11]



| Immune Cell Profiling | CT26 tumor-bearing mice | anti-mPD-1 | mAWT020 preferentially expands CD8+ T-cells within tumors, sparing peripheral T and NK cells. [[4][9] |

Table 2: Initial Clinical Data from Phase 1 Study of AWT020 (NCT06092580)

Parameter	Data (as of Jan 8, 2025)	Reference
Patients Treated	16 patients across three dose escalation groups (0.3, 0.6, and 1 mg/kg).	[12][13]
Prior Therapies	6 patients had received prior anti-PD-(L)1 therapies.	[12][13]
Safety	Most treatment-related adverse events (TRAEs) were Grade 1-2 (rash, arthralgia, hypothyroidism, nausea, fatigue).	[12][13][15]

| Efficacy | 2 responses observed (1 in thymic carcinoma with primary resistance to anti-PD-1; 1 in thymoma with acquired resistance). 6 patients had stable disease. |[12][13] |

Pembrolizumab: Established Clinical Efficacy and Safety

Pembrolizumab has been extensively studied in numerous Phase 3 clinical trials across a wide range of cancers. The KEYNOTE-048 trial is a pivotal study that established pembrolizumab as a first-line treatment for recurrent or metastatic head and neck squamous cell carcinoma (HNSCC).[16][17]

Table 3: Key Efficacy and Safety Data for Pembrolizumab in HNSCC (KEYNOTE-048)



Parameter	Pembrolizuma b Monotherapy	Pembrolizuma b + Chemotherapy	EXTREME Regimen (Standard of Care)	Reference
Overall Survival (OS) - PD-L1 CPS ≥20	Median: 14.9 months	Median: 14.7 months	Median: 10.7 months	[17]
Overall Survival (OS) - PD-L1 CPS ≥1	Median: 12.3 months	Median: 13.6 months	Median: 10.4 months	[17]
Overall Survival (OS) - Total Population	Median: 11.5 months	Median: 13.0 months	Median: 10.7 months	[17]
5-Year OS Rate (Total Population)	14.4%	16.0%	6.5% (vs. Pembro) / 5.2% (vs. Pembro+Chemo)	[18]
Objective Response Rate (ORR) - Total Population	16.9%	36.4%	36.0%	[16]

| Grade 3-5 All-Cause Adverse Events | 54.7% | 85.1% | 83.3% |[16] |

Experimental Protocols

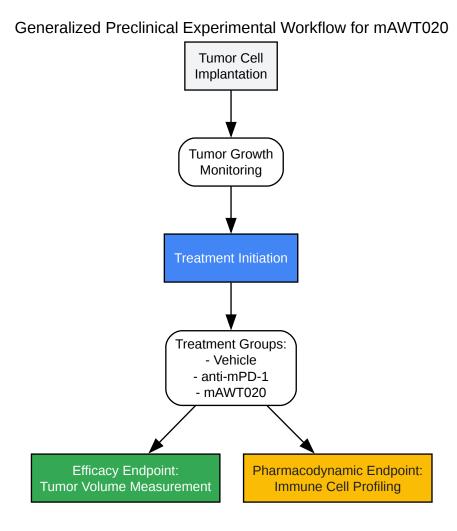
Detailed methodologies are crucial for the interpretation of the presented data.

AWT020 Preclinical Studies

The preclinical efficacy of mAWT020 was assessed in syngeneic mouse tumor models. For tumor growth inhibition studies, tumor cells (e.g., CT26, MC38) were implanted into immunocompetent mice.[9][11] Once tumors were established, mice were treated with mAWT020, an anti-mPD-1 antibody, IL-2, or a combination, and tumor volume was measured



over time.[4][9] For immune profiling, tumors and peripheral blood were harvested from treated mice, and immune cell populations (e.g., CD8+ T-cells, NK cells) were analyzed by flow cytometry.[4][9]



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Diagram 2: Preclinical Experimental Workflow

Pembrolizumab KEYNOTE-048 Clinical Trial

KEYNOTE-048 was a Phase 3, randomized, open-label study in patients with previously untreated recurrent or metastatic HNSCC.[17] A total of 882 patients were randomized 1:1:1 to receive one of three treatments:

Pembrolizumab monotherapy (200 mg every 3 weeks)



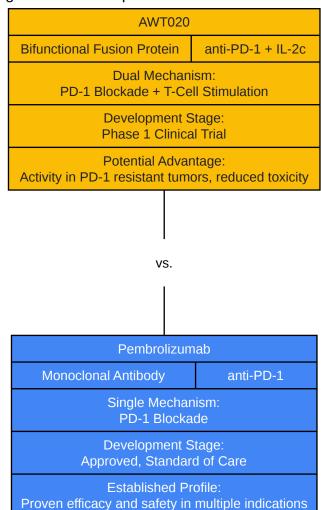
- Pembrolizumab (200 mg every 3 weeks) plus platinum-based chemotherapy (cisplatin or carboplatin) and 5-fluorouracil
- The EXTREME regimen: cetuximab plus platinum-based chemotherapy and 5-fluorouracil.
 [17]

The primary endpoints were overall survival (OS) and progression-free survival (PFS).[18] Efficacy was evaluated in the total population and in subgroups based on PD-L1 expression (Combined Positive Score [CPS] \geq 20 and CPS \geq 1).[17]

Comparative Summary and Future Outlook

The comparison between AWT020 and pembrolizumab is one of an investigational, next-generation immunotherapy versus an established standard-of-care.





Logical Relationship: AWT020 vs. Pembrolizumab

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Diagram 3: Logical Relationship Comparison

Pembrolizumab has fundamentally changed the treatment paradigm for many cancers by reactivating the patient's own immune system. However, a significant portion of patients do not respond to or develop resistance to anti-PD-1 therapy, representing a major unmet medical need.[12][13]

AWT020, with its dual mechanism of action, is designed to address these limitations. By coupling PD-1 blockade with targeted IL-2 delivery, it has the potential to generate a more robust and durable anti-tumor immune response.[4][6] Preclinical data are promising, suggesting superior efficacy to anti-PD-1 monotherapy, particularly in PD-1 resistant models.[4]



[11] Early clinical data indicate that AWT020 is clinically active, even in patients who have previously failed anti-PD-1 treatment, with a manageable safety profile.[12][13]

The ongoing Phase 1 study and future clinical trials will be critical in determining the ultimate therapeutic value of AWT020 and its place in the immunotherapy armamentarium. While pembrolizumab remains a cornerstone of cancer treatment, the development of novel agents like AWT020 offers hope for patients with limited therapeutic options and represents a logical and promising evolution in the field of immuno-oncology.

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